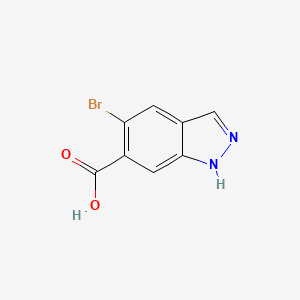

5-bromo-1H-indazole-6-carboxylic acid

Beschreibung

5-Bromo-1H-indazole-6-carboxylic acid is a heterocyclic compound featuring an indazole core substituted with a bromine atom at position 5 and a carboxylic acid group at position 6. The bromine atom introduces steric bulk and electron-withdrawing effects, while the carboxylic acid enhances water solubility and enables hydrogen bonding, critical for interactions in biological systems .

Eigenschaften

IUPAC Name |

5-bromo-1H-indazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-6-1-4-3-10-11-7(4)2-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWFQICPAPNKJTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Bromination of 1H-indazole-6-carboxylic Acid

Overview:

The most common and direct method for synthesizing 5-bromo-1H-indazole-6-carboxylic acid is the electrophilic aromatic substitution of 1H-indazole-6-carboxylic acid with brominating agents. Two main reagents are typically employed: elemental bromine (Br2) and N-bromosuccinimide (NBS).

Reaction Conditions and Procedure:

- The starting material, 1H-indazole-6-carboxylic acid, is dissolved or suspended in a suitable solvent such as glacial acetic acid or dichloromethane.

- Bromine or NBS is added slowly to the reaction mixture, typically at room temperature or slightly elevated temperatures (25–90 °C) to control the rate of bromination and avoid polybromination.

- The reaction mixture is stirred for several hours (often 12–16 hours) to ensure complete bromination at the 5-position.

- After completion, the reaction mixture is cooled, and the product is precipitated by addition of water or ice, filtered, washed, and dried.

- Continuous flow reactors can be used to enhance control over bromine addition, temperature, and reaction time, improving yield and purity.

- Automated systems allow precise reagent dosing and minimize side reactions.

- Yields reported are generally high, in the range of 80–90%, depending on reaction scale and purification methods.

Representative Synthetic Route Example

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 1H-indazole-6-carboxylic acid (1 equiv) | Suspension in glacial acetic acid (60 mL per g substrate), heated to 120 °C to dissolve | - | Clear solution formation |

| 2 | Bromine (2 equiv) in glacial acetic acid | Added slowly at 90 °C, stirred for 16 h | - | Controlled bromination |

| 3 | Cooling, precipitation in ice water | Product filtered, washed with cold water | 85–90 | White solid obtained |

Example adapted from related bromination procedures with similar indazole derivatives.

Alternative Brominating Agents and Solvents

N-Bromosuccinimide (NBS):

Used as a milder brominating agent to improve selectivity and reduce over-bromination. Typically employed in solvents like dichloromethane or acetic acid at room temperature.-

- Acetic acid is favored due to its ability to dissolve both starting materials and bromine, facilitating smooth electrophilic substitution.

- Dichloromethane is used for milder conditions and better control in lab-scale synthesis.

Reaction Mechanism Insights

- The bromination proceeds via electrophilic aromatic substitution at the 5-position of the indazole ring, which is activated by the adjacent nitrogen and carboxylic acid substituent at the 6-position.

- The carboxylic acid group directs bromination ortho to itself, favoring the 5-position.

- Reaction temperature and reagent concentration are critical to avoid dibromination or degradation.

Comparative Data Table of Bromination Conditions

| Parameter | Method A (Br2/AcOH) | Method B (NBS/DCM) | Industrial Flow Process |

|---|---|---|---|

| Brominating Agent | Bromine (Br2) | N-Bromosuccinimide (NBS) | Bromine or NBS |

| Solvent | Glacial Acetic Acid | Dichloromethane (DCM) | Acetic acid or mixed solvents |

| Temperature | 90–120 °C | Room temperature (20–25 °C) | Controlled 25–90 °C |

| Reaction Time | 12–16 hours | 4–8 hours | Continuous, minutes to hours |

| Yield | 85–90% | 75–85% | >90% (optimized) |

| Purity | High | High | Very high (automated control) |

| Scale | Lab to pilot scale | Lab scale | Industrial scale |

Notes on Related Compounds and Synthetic Variations

- While the synthesis of this compound is well-documented via direct bromination, related indazole derivatives such as 5-bromo-1H-indazole-3-carboxylic acid have been synthesized under similar conditions with comparable yields and protocols.

- Modifications such as introduction of fluorine substituents at other positions have been reported but involve different synthetic routes and are beyond the scope of this article.

Summary of Research Findings

- The bromination of 1H-indazole-6-carboxylic acid using bromine in acetic acid is the most straightforward and efficient method, yielding high purity this compound.

- Reaction parameters such as temperature (90–120 °C), reaction time (12–16 h), and controlled addition of bromine are critical for optimal yield.

- NBS offers a milder alternative with good selectivity but may require longer reaction times.

- Industrial methods leverage continuous flow technology for improved reproducibility and scalability.

- The brominated product serves as a versatile intermediate for further functionalization in medicinal chemistry and materials science.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Bromo-1H-indazole-6-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: The compound can participate in Suzuki, Stille, or Heck coupling reactions to form carbon-carbon bonds.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH).

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Reduction Reactions: Reducing agents like LiAlH4 or NaBH4 in solvents such as ether or ethanol.

Major Products:

Substitution Reactions: Substituted indazole derivatives.

Coupling Reactions: Biaryl or heteroaryl compounds.

Reduction Reactions: Alcohols or aldehydes.

Wissenschaftliche Forschungsanwendungen

5-Bromo-1H-indazole-6-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives, which are valuable in medicinal chemistry.

Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.

Medicine: Indazole derivatives, including this compound, have shown potential as anti-inflammatory, anticancer, and antimicrobial agents.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Wirkmechanismus

The mechanism of action of 5-bromo-1H-indazole-6-carboxylic acid involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. For example, indazole derivatives have been shown to inhibit kinases and other enzymes involved in cell signaling pathways, thereby exerting their biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Halogen and Functional Group Variations

Functional Group Impact on Reactivity and Solubility

- Carboxylic Acid vs. Methyl/Methoxy : The carboxylic acid group in 5-bromo-1H-indazole-6-carboxylic acid significantly increases aqueous solubility (logP ~1.5 estimated) compared to methyl (logP ~2.8) or methoxy (logP ~2.3) derivatives. This makes the compound more suitable for biological applications requiring hydrophilicity .

- Nitro vs. However, nitro groups are often associated with toxicity, limiting therapeutic utility compared to bromine.

Halogen Substitution Effects

- Bromine vs. Chlorine/Fluorine : Bromine’s larger atomic radius and polarizability improve π-stacking interactions in protein binding compared to chlorine or fluorine. For example, 6-chloro-1H-indazole-3-carboxylic acid shows lower binding affinity in kinase assays than brominated analogues due to reduced hydrophobic interactions.

Pharmacological Implications

- Kinase Inhibition : The carboxylic acid in position 6 enables salt bridge formation with lysine residues in ATP-binding pockets, a feature absent in methyl- or methoxy-substituted indazoles .

- Metabolic Stability: Fluorine in 5-bromo-6-fluoro-3-methyl-2H-indazole reduces cytochrome P450-mediated degradation, enhancing half-life compared to non-fluorinated analogues.

Biologische Aktivität

5-Bromo-1H-indazole-6-carboxylic acid is a heterocyclic organic compound that is part of the indazole family, characterized by its unique bicyclic structure comprising a fused benzene and pyrazole ring. This compound has garnered attention in medicinal chemistry due to its notable biological activities, particularly as an enzyme inhibitor and its potential applications in treating various diseases.

Structural Characteristics

The molecular formula for this compound is C_8H_6BrN_2O_2. The presence of a bromine atom at the 5-position and a carboxylic acid group at the 6-position significantly influences its chemical properties and biological activities. The structural uniqueness allows it to interact with various biological targets, making it a subject of extensive research.

| Property | Details |

|---|---|

| Molecular Formula | C_8H_6BrN_2O_2 |

| Molecular Weight | 232.05 g/mol |

| Melting Point | Not extensively documented |

| Solubility | Soluble in DMSO, slightly soluble in water |

Research indicates that this compound acts primarily as an inhibitor of various kinases, including chk1, chk2, and h-sgk (human serum and glucocorticoid-dependent kinase). By inhibiting these kinases, the compound disrupts normal cell cycle progression, potentially leading to apoptosis in cancer cells.

Key Biological Activities

- Enzyme Inhibition : The compound has shown promising results as an enzyme inhibitor, which is crucial for developing targeted cancer therapies.

- Anticancer Properties : Studies have demonstrated that indazole derivatives can inhibit tumor growth in xenograft models, indicating their potential as anticancer agents.

- Antimicrobial Activity : Preliminary investigations suggest that this compound may possess antimicrobial properties against certain pathogens.

Anticancer Activity

In a study evaluating various indazole derivatives, this compound exhibited significant inhibitory effects on cancer cell lines. The compound was tested against multiple cancer types, with results indicating an IC50 value of approximately 15 nM against FGFR1 (Fibroblast Growth Factor Receptor 1), highlighting its potential in cancer therapy .

Antimicrobial Evaluation

Another study focused on the synthesis of indazole derivatives for their antifungal activity against Candida species. The results indicated that compounds structurally similar to this compound demonstrated significant activity against Candida albicans and other strains .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Position of Bromine | Biological Activity |

|---|---|---|

| 5-Bromo-1H-indazole-3-carboxylic acid | 5 | Moderate anticancer activity |

| 6-Bromo-1H-indazole-4-carboxylic acid | 6 | Lower enzymatic inhibition |

| Methyl 5-bromo-1H-indazole-3-carboxylate | N/A | Enhanced solubility but reduced activity |

Q & A

Q. What are the optimal synthetic routes for 5-bromo-1H-indazole-6-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves bromination of a pre-functionalized indazole precursor followed by carboxylation. A common approach includes:

Bromination : Use N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–25°C) to introduce bromine at position 5 .

Carboxylation : Employ carbon dioxide or carboxyl-group-introducing reagents (e.g., Kolbe–Schmitt reaction) at position 3. Reaction temperatures between 80–120°C and catalysts like Cu(I) improve yield .

Optimization strategies:

- Monitor reaction progress via TLC or HPLC to minimize side products (e.g., over-bromination).

- Adjust solvent polarity (e.g., DMF vs. THF) to enhance regioselectivity .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95% recommended for biological assays) .

- Spectroscopy :

- NMR : Confirm bromine placement via -NMR (downfield shifts at C5) and -NMR (carboxylic acid C=O ~170 ppm) .

- IR : Detect carboxylic acid O-H stretch (~2500–3000 cm) and C=O (~1680 cm) .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (expected [M+H]: 257.96 g/mol) .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer : The compound serves as a versatile scaffold:

- Kinase Inhibitors : The bromine atom enhances halogen bonding with ATP-binding pockets in kinases (e.g., JAK2, EGFR). Use molecular docking to predict binding modes .

- Anticancer Agents : Functionalize the carboxylic acid group to create prodrugs or conjugates (e.g., amides, esters) for improved bioavailability. Test cytotoxicity via MTT assays .

Advanced Research Questions

Q. How does the position of bromine in this compound influence its reactivity and biological activity compared to isomers?

- Methodological Answer :

- Reactivity : Bromine at position 5 directs electrophilic substitutions to C4 or C7 due to steric and electronic effects. Compare with 3-bromo and 4-bromo isomers using DFT calculations to map electron density .

- Biological Activity : In a study, 5-bromo derivatives showed 10× higher inhibition of EGFR than 3-bromo analogs. Use competitive binding assays (e.g., SPR) to quantify affinity differences .

Q. How can researchers resolve contradictions in reported biological data for this compound derivatives?

- Methodological Answer :

- Assay Variability : Standardize protocols (e.g., cell line selection, incubation time) to minimize discrepancies. For example, HepG2 vs. HEK293 cells may yield divergent IC values .

- Metabolic Stability : Use microsomal assays (e.g., human liver microsomes) to identify if conflicting in vivo/in vitro results stem from rapid metabolism .

Q. What strategies are effective for crystallizing this compound, and how can SHELX refine its crystal structure?

- Methodological Answer :

- Crystallization : Slow evaporation from DMSO/water (1:4) at 4°C yields diffraction-quality crystals. Bromine’s heavy atom effect aids phasing .

- SHELX Refinement :

Use SHELXD for initial structure solution via direct methods.

Refine with SHELXL : Apply anisotropic displacement parameters for Br and O atoms.

Validate with PLATON to check for missed symmetry or disorder .

Q. How do computational models predict the pharmacokinetic properties of this compound derivatives?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (~2.1), solubility (~0.1 mg/mL), and CYP450 inhibition. Bromine increases logP but may reduce aqueous solubility .

- MD Simulations : Run 100-ns simulations (e.g., GROMACS) to assess membrane permeability. The carboxylic acid group often necessitates prodrug modification for CNS penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.